Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone
Description
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone is a chemical compound that belongs to the family of cyclobutyl ketones. These compounds are characterized by a four-membered cyclobutane ring attached to a ketone functional group. The presence of the 3,4-dimethylphenyl group suggests that the compound may have interesting chemical and physical properties, as well as potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of cyclobutyl ketones can be achieved through various methods. For instance, the [4 + 2] cycloaddition reaction of 3-alkoxycyclobutanones with aldehydes or ketones, catalyzed by boron trifluoride etherate, is a method that can potentially be adapted for the synthesis of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone . Additionally, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes could be a relevant method for synthesizing related compounds, although the specific synthesis of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone is not directly described .
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones has been studied using computational methods, such as density functional theory (DFT). These studies can provide insights into the geometry, electronic structure, and potential reactivity of the compound . The planarity of the cyclobutane ring and the substituent effects of the dimethylphenyl group would be of particular interest in understanding the molecular structure of cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone .
Chemical Reactions Analysis
Cyclobutyl ketones can undergo various chemical reactions. For example, the [4+1] cycloaddition reaction with isocyanides catalyzed by GaCl3 can lead to unsaturated γ-lactone derivatives, which suggests that cyclobutyl ketones can be versatile intermediates in organic synthesis . The [2+2] cycloaddition reaction with alkenyl sulfides can also be relevant, leading to the formation of 1-cyclobutenyl ketones . These reactions highlight the reactivity of the cyclobutane ring and the potential for further functionalization of cyclobutyl ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones can be inferred from vibrational spectroscopy studies. For example, the Raman and infrared spectra of related compounds, such as methyl 2,2-dimethyl-3-ketocyclobutyl acetate, have been analyzed to determine characteristic group frequencies . These studies can provide valuable information about the bond strengths and electronic environment of the functional groups present in cyclobutyl ketones. Additionally, the formal γ-C-H functionalization of cyclobutyl ketones has been explored, which can lead to the synthesis of cis-1,3-difunctionalized cyclobutanes, a scaffold of interest in medicinal chemistry .
properties
IUPAC Name |
1-cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-7-13(10-12(11)2)8-9-15(16)14-4-3-5-14/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVLINFJYBRJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644872 | |
Record name | 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone | |
CAS RN |
898779-97-0 | |
Record name | 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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